3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-
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Overview
Description
3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- is a heterocyclic compound that features a thiophene ring fused with a benzene ring and a cyano group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the cyano group and the thiophene ring makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using solvent-free reactions. For example, the reaction of aryl amines with ethyl cyanoacetate under fusion conditions is one of the most widely used methods . This method is advantageous due to its simplicity and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in various condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Condensation agents: Acetic anhydride, phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Various heterocyclic compounds: From condensation and substitution reactions.
Scientific Research Applications
3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The cyano group and the thiophene ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Cyano-N-(2-nitrophenyl)acetamide: Another cyanoacetamide derivative with similar reactivity.
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene: A related compound with a similar structure but different functional groups.
Uniqueness
What sets 3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- apart is its unique combination of a thiophene ring, a benzene ring, and a cyano group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H12N2OS2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C14H12N2OS2/c15-7-11-10-3-1-2-4-12(10)19-14(11)16-13(17)9-5-6-18-8-9/h5-6,8H,1-4H2,(H,16,17) |
InChI Key |
ZTTGYKSKKUNFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CSC=C3)C#N |
Origin of Product |
United States |
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